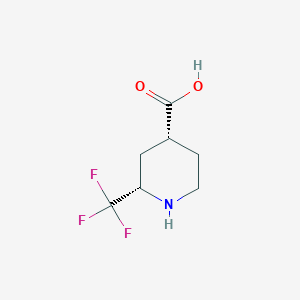

(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid

Description

(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid is a chiral piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) moiety at the 4-position. The stereochemistry (2S,4R) is critical for its biochemical interactions, particularly in medicinal chemistry, where trifluoromethyl groups enhance metabolic stability and lipophilicity.

Properties

IUPAC Name |

(2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPFXDQSRCIVGC-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto a piperidine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper or iron complexes .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable reagents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols .

Scientific Research Applications

(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

*Hypothetical molecular formula/weight based on structural similarity to and .

Key Differentiators

- Stereochemistry : The 2S,4R configuration in the target compound contrasts with analogs like (2R,4S)-4-hydroxypiperidine-2-carboxylic acid, where reversed stereochemistry may reduce binding affinity to biological targets .

- Functional Groups : The trifluoromethyl group in the target compound offers superior metabolic stability compared to hydroxyl () or methyl () substituents.

- Applications : Analogs such as the fluorobenzenesulfonyl derivative () are tailored for electrophilic reactivity in enzyme inhibition, while iodine-containing derivatives () may serve as radioligands.

Biological Activity

(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and binding affinity to biological targets. The carboxylic acid moiety is crucial for forming hydrogen bonds and electrostatic interactions with enzymes and receptors.

The mechanism of action of this compound involves:

- Target Interaction : The trifluoromethyl group can increase the compound's binding affinity to target sites on enzymes or receptors, facilitating effective inhibition or modulation of their activity.

- Stabilization : The carboxylic acid group aids in stabilizing the compound-target complex through hydrogen bonding.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Studies have shown that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on proteases relevant to viral replication, such as the SARS-CoV-2 main protease .

Receptor Modulation

The compound has also been investigated for its potential as a modulator of neurotransmitter receptors. Its structural analogs have demonstrated significant affinity for neurokinin (NK1) receptors, suggesting that modifications to the piperidine structure can enhance pharmacological profiles .

Table 1: Summary of Biological Activities

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that compounds with similar structures exhibit favorable oral bioavailability and metabolic stability in human liver microsomes .

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications in:

- Antiviral Treatments : As an inhibitor of viral proteases, it may serve as a candidate for developing antiviral drugs against diseases like COVID-19.

- Neurological Disorders : Its ability to modulate neurotransmitter receptors positions it as a potential treatment for conditions such as anxiety or depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.